molecular formula C7H10NNaO5 B609223 sodium (S)-2-acetamido-4-carboxybutanoate CAS No. 20640-61-3

sodium (S)-2-acetamido-4-carboxybutanoate

Cat. No.: B609223
CAS No.: 20640-61-3
M. Wt: 211.15 g/mol
InChI Key: OSORPTFXMHWGNO-JEDNCBNOSA-M
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Description

Sodium (S)-2-acetamido-4-carboxybutanoate is a chemical compound that belongs to the class of amino acids It is a derivative of aspartic acid, where the amino group is acetylated, and the carboxyl group is in the form of a sodium salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (S)-2-acetamido-4-carboxybutanoate typically involves the acetylation of aspartic acid followed by neutralization with sodium hydroxide. The general steps are as follows:

    Acetylation: Aspartic acid is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl aspartic acid.

    Neutralization: The N-acetyl aspartic acid is then neutralized with sodium hydroxide to form the sodium salt of (S)-2-acetamido-4-carboxybutanoate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactors and continuous neutralization processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-2-acetamido-4-carboxybutanoate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to aspartic acid and acetic acid under acidic or basic conditions.

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Acyl chlorides or anhydrides are used for substitution reactions.

Major Products Formed

    Hydrolysis: Aspartic acid and acetic acid.

    Oxidation: Oxo derivatives of the original compound.

    Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

Sodium (S)-2-acetamido-4-carboxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of sodium (S)-2-acetamido-4-carboxybutanoate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The molecular targets include enzymes involved in amino acid metabolism and transporters responsible for its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Sodium (S)-2-acetamido-3-carboxypropanoate: Similar structure but with a shorter carbon chain.

    Sodium (S)-2-acetamido-5-carboxypentanoate: Similar structure but with a longer carbon chain.

Uniqueness

Sodium (S)-2-acetamido-4-carboxybutanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its acetylated amino group and carboxylate form make it particularly useful in various applications compared to its analogs.

Properties

CAS No.

20640-61-3

Molecular Formula

C7H10NNaO5

Molecular Weight

211.15 g/mol

IUPAC Name

sodium;(2S)-2-acetamidopentanedioate;hydron

InChI

InChI=1S/C7H11NO5.Na/c1-4(9)8-5(7(12)13)2-3-6(10)11;/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1/t5-;/m0./s1

InChI Key

OSORPTFXMHWGNO-JEDNCBNOSA-M

SMILES

CC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+]

Isomeric SMILES

[H+].CC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+]

Canonical SMILES

[H+].CC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Monosodium N-acetylglutamate;  Sodium N-acetylglutamate (1:1); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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